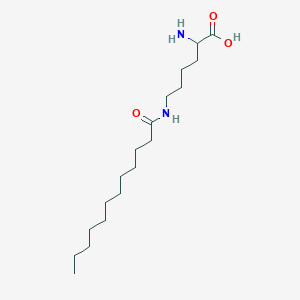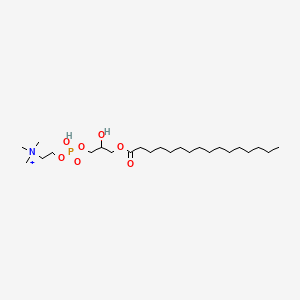
1-Palmitoylglycerophosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Palmitoylglycerophosphocholine, also known as 1-palmitoyl-sn-glycero-3-phosphocholine, is a phospholipid compound. It is a type of lysophosphatidylcholine, which is a subclass of glycerophospholipids containing choline as the headgroup. This compound is notable for its role in biological membranes and its involvement in various biochemical processes .
Preparation Methods
1-Palmitoylglycerophosphocholine can be synthesized through several methods:
Ester Hydrolysis: This involves the hydrolysis of 1-palmitoyl-sn-glycero-3-phosphocholine esters using a base catalyst such as sodium hydroxide or an enzyme like phospholipase A2.
Industrial Production: Industrially, the compound can be produced by enzymatic hydrolysis of phosphatidylcholine derived from natural sources like egg yolk or soybeans.
Chemical Reactions Analysis
1-Palmitoylglycerophosphocholine undergoes various chemical reactions:
Oxidation: It can be oxidized to form lysophosphatidylcholine derivatives. Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reduction reactions can convert it back to phosphatidylcholine by adding a fatty acid chain.
Substitution: The compound can undergo substitution reactions where the choline headgroup is replaced with other functional groups. This is often achieved using reagents like alkyl halides under basic conditions.
Hydrolysis: Enzymatic hydrolysis using phospholipases can break down this compound into glycerophosphocholine and palmitic acid.
Scientific Research Applications
1-Palmitoylglycerophosphocholine has a wide range of applications in scientific research:
Mechanism of Action
1-Palmitoylglycerophosphocholine exerts its effects through several mechanisms:
Comparison with Similar Compounds
1-Palmitoylglycerophosphocholine can be compared with other lysophosphatidylcholines:
1-Oleoylglycerophosphocholine: This compound has an oleoyl group instead of a palmitoyl group. It exhibits different physical properties and biological activities.
1-Stearoylglycerophosphocholine: With a stearoyl group, this compound has a higher melting point and different interactions with membrane proteins.
1-Myristoylglycerophosphocholine: This variant has a shorter fatty acid chain, affecting its solubility and membrane incorporation.
This compound stands out due to its specific fatty acid composition, which influences its role in biological membranes and its interactions with other biomolecules.
Properties
CAS No. |
15895-31-5 |
|---|---|
Molecular Formula |
C24H51NO7P+ |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
2-[(3-hexadecanoyloxy-2-hydroxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/p+1 |
InChI Key |
ASWBNKHCZGQVJV-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


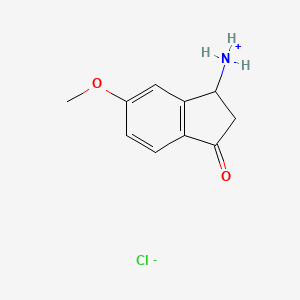
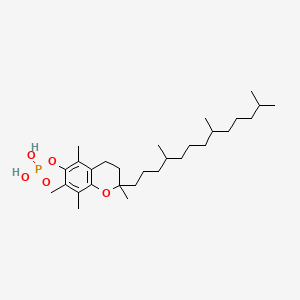
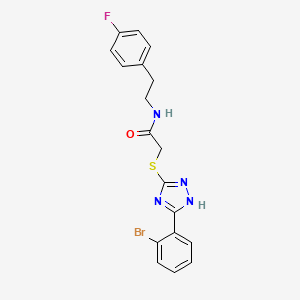
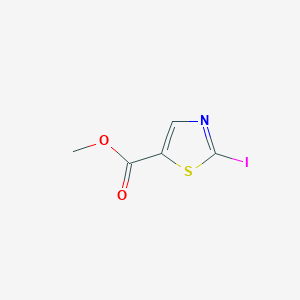
![9H-fluoren-9-ylmethyl N-[1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B12513249.png)
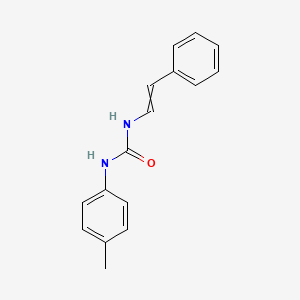

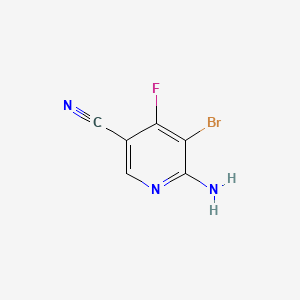
![2-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12513280.png)
![3-ethyl-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12513283.png)
![2-[(Tert-butoxycarbonyl)amino]-3-{[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-YL]carbamoyl}propanoic acid](/img/structure/B12513285.png)
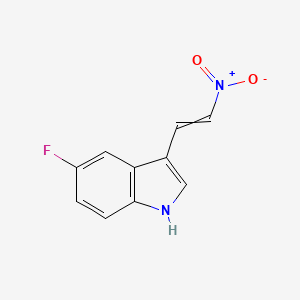
![N-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}butanamide](/img/structure/B12513292.png)
